1-(2-methoxyphenyl)-1H-imidazole
Overview
Description
1-(2-Methoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. The presence of the 2-methoxyphenyl group attached to the imidazole ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of 2-methoxyphenyl-substituted precursors under acidic or basic conditions. For example, the reaction of 2-methoxyphenylamine with glyoxal in the presence of an acid catalyst can yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. The use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography are common practices .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated imidazole derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets and pathways involved vary depending on the specific biological context .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-1H-benzimidazole: Similar structure but with a benzimidazole ring.
1-(2-Methoxyphenyl)-1H-pyrazole: Similar structure but with a pyrazole ring.
1-(2-Methoxyphenyl)-1H-indole: Similar structure but with an indole ring
Uniqueness: 1-(2-Methoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of the imidazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its unique properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(2-methoxyphenyl)imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-3-2-4-9(10)12-7-6-11-8-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXRSQDZZKCBBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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